molecular formula C24H20N2O5 B2934082 6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795363-65-3

6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B2934082
CAS RN: 1795363-65-3
M. Wt: 416.433
InChI Key: JUIYQFAJGXTGBN-UHFFFAOYSA-N
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Description

The compound “6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the isoxazole ring and the other functional groups. Isoxazoles can undergo a variety of reactions, including cycloaddition reactions .

Scientific Research Applications

Drug Discovery and Design

Isoxazole rings are commonly found in many commercially available drugs due to their significant biological activity . The presence of the isoxazole moiety in this compound suggests potential applications in the development of new pharmaceuticals. Its structural diversity allows for the exploration of drug-like chemical space, potentially leading to the discovery of novel therapeutics with unique modes of action.

Anticancer Research

Compounds featuring isoxazole rings have been investigated for their anticancer properties . The compound could be synthesized using metal-free routes, making it an eco-friendly option for creating anticancer agents. Its ability to be functionalized may allow it to target specific cancer cells or pathways.

Antibacterial and Antimicrobial Activity

Functionalized isoxazole scaffolds show different biological activities, including antibacterial and antimicrobial effects . This compound could be explored for its efficacy against various bacterial strains, contributing to the fight against antibiotic resistance.

Enzyme Inhibition

Isoxazole derivatives have been identified as inhibitors of enzymes like monoamine oxidase (MAO) . This compound could be studied for its MAO inhibition properties, which is valuable in the treatment of neurological disorders such as depression and Parkinson’s disease.

Nanocatalysis

The isoxazole ring is a component in the design of nanocatalysts . This compound could be utilized in the development of new catalytic systems that are more efficient and environmentally benign.

Sensing Applications

Due to the electronic properties of the isoxazole ring, this compound could be used in the development of sensors . These sensors might detect environmental pollutants or serve as diagnostic tools in healthcare settings.

Eco-Friendly Synthetic Strategies

The compound’s synthesis can be achieved through metal-free routes, which is advantageous for developing sustainable and green chemistry methods . This approach minimizes the environmental impact of chemical synthesis and is aligned with current trends in eco-conscious manufacturing.

Diversity-Oriented Synthesis

Isoxazole-containing compounds are valuable in diversity-oriented synthesis strategies, which aim to produce a wide array of structurally diverse molecules for high-throughput screening . This compound could be a key starting point for generating libraries of molecules with potential biological activity.

Future Directions

Future research could focus on developing more efficient and eco-friendly synthetic routes for this and similar compounds . Additionally, if this compound is intended to be used as a drug, future research could also focus on investigating its pharmacological properties and potential therapeutic applications.

properties

IUPAC Name

6-methyl-4-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-15-11-19(13-22(27)29-15)30-18-9-10-26(14-18)24(28)17-7-8-21-20(12-17)23(31-25-21)16-5-3-2-4-6-16/h2-8,11-13,18H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIYQFAJGXTGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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